molecular formula C19H25FN4O3 B6431097 tert-butyl 4-{[4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}piperidine-1-carboxylate CAS No. 1903153-65-0

tert-butyl 4-{[4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}piperidine-1-carboxylate

Cat. No.: B6431097
CAS No.: 1903153-65-0
M. Wt: 376.4 g/mol
InChI Key: MAQALKQLNVAWNY-UHFFFAOYSA-N
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Description

This compound is a tert-butyl-protected piperidine derivative featuring a 1,2,4-triazol-3-ylmethyl substituent and a 2-fluorophenyl moiety. The fluorophenyl group enhances metabolic stability and binding affinity through hydrophobic and electronic interactions, while the triazolone core may contribute to hydrogen bonding or metal coordination in biological targets . Synthesis routes for analogous compounds (e.g., tert-butyl piperidine derivatives with fluorophenyl and heterocyclic substituents) involve multi-step protocols, including nucleophilic substitutions, cyclizations, and functional group transformations .

Properties

IUPAC Name

tert-butyl 4-[[4-(2-fluorophenyl)-5-oxo-1H-1,2,4-triazol-3-yl]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN4O3/c1-19(2,3)27-18(26)23-10-8-13(9-11-23)12-16-21-22-17(25)24(16)15-7-5-4-6-14(15)20/h4-7,13H,8-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQALKQLNVAWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2=NNC(=O)N2C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-{[4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}piperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H26FN3O3C_{21}H_{26}FN_3O_3 with a molecular weight of approximately 393.45 g/mol. It contains a piperidine ring and a triazole moiety, which are significant for its biological activity.

Antidiabetic Potential

Recent studies have highlighted the compound's agonistic activity towards GPR119, a G-protein coupled receptor that plays a crucial role in glucose metabolism and insulin secretion. In vitro assays demonstrated that certain derivatives of triazole compounds exhibit similar or improved EC50 values compared to known GPR119 agonists like AR231543. These findings suggest that the compound could be a promising candidate for the treatment of type 2 diabetes mellitus (T2DM) by enhancing insulin secretion and lowering blood glucose levels .

Antifungal Activity

The compound has also been evaluated for antifungal properties against various strains of fungi. In silico docking studies indicated that the triazole moiety interacts with fungal targets differently than conventional azole antifungals like fluconazole. This unique binding pattern may lead to the development of new antifungal agents with reduced resistance .

Anticancer Activity

Preliminary studies have assessed the compound's cytotoxic effects on cancer cell lines. The National Cancer Institute's NCI-60 panel was utilized to evaluate its growth inhibition across multiple cancer types. Some derivatives showed moderate cytostatic activity, particularly against breast cancer cell lines .

The mechanisms underlying the biological activities of this compound involve:

  • GPR119 Activation : Enhances insulin secretion and reduces blood glucose levels.
  • Inhibition of Fungal Growth : Alters ergosterol biosynthesis pathways through unique interactions with fungal enzymes.
  • Cytotoxic Effects : Induces apoptosis in cancer cells through various signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeAssay MethodKey Findings
AntidiabeticIn vitro GPR119 bindingImproved EC50 compared to AR231543
AntifungalIn silico dockingUnique binding patterns; potential new agents
AnticancerNCI-60 panelModerate growth inhibition in breast cancer

Case Studies

Case Study 1 : A study investigating the effects of various triazole derivatives on GPR119 revealed that compounds with structural similarities to this compound showed significant improvements in insulin secretion in murine models.

Case Study 2 : In another study focusing on antifungal activity, derivatives were tested against Candida species, showing effective inhibition at lower concentrations compared to traditional antifungals.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound is compared below with structurally related tert-butyl piperidine derivatives to highlight the impact of substituents on physicochemical and biological properties:

Compound Name Key Substituents Molecular Formula Bioactivity/Application Clues Reference ID
Target Compound : tert-Butyl 4-{[4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}piperidine-1-carboxylate 2-Fluorophenyl, 1,2,4-triazolone C₂₀H₂₅FN₄O₃ Potential kinase inhibition or herbicide activity
tert-Butyl 4-[5-Fluoro-2-(2-oxo-3H-oxazol-5-yl)-phenyl]piperidine-1-carboxylate (31a) Oxazolone ring, fluorophenyl C₂₀H₂₃FN₂O₄ Enhanced solubility due to oxazolone polarity
tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate Trifluoromethyl, triazole-thioether C₁₆H₂₃F₃N₄O₃S Increased metabolic stability (CF₃ group)
tert-Butyl 4-[5-(2,4-dichlorophenyl)-1-(phenylcarbamoyl)-1H-pyrazol-3-yl]piperidine-1-carboxylate Dichlorophenyl, pyrazole-carboxamide C₂₆H₂₈Cl₂N₄O₃ Likely protease or receptor antagonism
5-[4-Fluoro-2-(1-methyl-4-piperidyl)phenyl]-3H-oxazol-2-one (31c) Methylpiperidine, oxazolone C₁₅H₁₆FN₂O₂ Improved membrane permeability (methyl group)

Key Findings from Structural Comparisons

Impact of Heterocyclic Cores :

  • The 1,2,4-triazolone ring in the target compound (vs. oxazolone in 31a) introduces an additional nitrogen atom, which may enhance hydrogen-bonding capacity and metal coordination. This could improve target affinity but reduce solubility compared to oxazolone derivatives .
  • Pyrazole-carboxamide derivatives (e.g., compound in ) exhibit broader bioactivity in protease inhibition due to the carboxamide group’s ability to mimic peptide bonds .

Substituent Effects :

  • Fluorophenyl vs. Chlorophenyl : The 2-fluorophenyl group in the target compound offers superior metabolic stability compared to chlorophenyl analogs (e.g., in ) due to fluorine’s electronegativity and smaller atomic radius .
  • Trifluoromethyl (CF₃) Groups : Compounds like show enhanced lipophilicity and resistance to oxidative metabolism, making them suitable for CNS-targeting drugs .

Piperidine Modifications :

  • tert-Butyl Protection : The tert-butyl carbamate group in the target compound improves solubility in organic solvents during synthesis but may limit aqueous solubility compared to deprotected analogs (e.g., 31b in ) .
  • Methylpiperidine Derivatives (e.g., 31c): The addition of a methyl group enhances blood-brain barrier penetration, as seen in neuroactive compounds .

Bioactivity and Target Profiling

  • Clustering by Bioactivity: Studies show that compounds with fluorophenyl and triazolone motifs cluster into groups with kinase-inhibitory or herbicidal activities. For example, triazolone derivatives like the target compound share bioactivity profiles with known herbicides (e.g.,唑酮草酯, a triazolone herbicide) .
  • Target Overlap : The fluorophenyl-triazolone scaffold is associated with interactions with ATP-binding pockets in kinases (e.g., EGFR, VEGFR), while pyrazole-carboxamides target proteases like HIV-1 reverse transcriptase .

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